ETHYL 5-(4-FLUOROBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-[(4-fluorobenzoyl)oxy]-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate is a synthetic organic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a complex structure with a fluorobenzoyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of ETHYL 5-(4-FLUOROBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced through a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
Chemical Reactions Analysis
Ethyl 5-[(4-fluorobenzoyl)oxy]-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 5-[(4-fluorobenzoyl)oxy]-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 5-(4-FLUOROBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death .
Comparison with Similar Compounds
Ethyl 5-[(4-fluorobenzoyl)oxy]-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Fluoroindole: Used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of ETHYL 5-(4-FLUOROBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE lies in its specific structure, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C24H20FNO4 |
---|---|
Molecular Weight |
405.4g/mol |
IUPAC Name |
ethyl 5-(4-fluorobenzoyl)oxy-1,2-dimethylbenzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C24H20FNO4/c1-4-29-24(28)21-14(2)26(3)22-18-8-6-5-7-17(18)20(13-19(21)22)30-23(27)15-9-11-16(25)12-10-15/h5-13H,4H2,1-3H3 |
InChI Key |
MLFIYIPBIJQPBQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)F)C)C |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)F)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.